molecular formula C15H13ClN4 B13927379 n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine

n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine

Cat. No.: B13927379
M. Wt: 284.74 g/mol
InChI Key: VFMFLVGFNCJOMS-UHFFFAOYSA-N
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Description

n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the chlorophenyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for investigating enzyme-substrate interactions and protein-ligand binding .

Medicine: Medically, benzimidazole derivatives, including this compound, are explored for their potential therapeutic effects. They have shown promise in treating various conditions such as cancer, viral infections, and inflammatory diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in signaling pathways .

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)benzimidazole
  • 2-(4-Chlorophenyl)benzimidazole
  • N-(3-chlorophenethyl)-4-nitrobenzamide

Comparison: Compared to similar compounds, n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine stands out due to its unique acetamidine group, which enhances its binding affinity and specificity for certain biological targets. This structural feature differentiates it from other benzimidazole derivatives and contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C15H13ClN4

Molecular Weight

284.74 g/mol

IUPAC Name

N'-[2-(2-chlorophenyl)-3H-benzimidazol-5-yl]ethanimidamide

InChI

InChI=1S/C15H13ClN4/c1-9(17)18-10-6-7-13-14(8-10)20-15(19-13)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,17,18)(H,19,20)

InChI Key

VFMFLVGFNCJOMS-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Cl)N

Origin of Product

United States

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